Drofenine, (S)-
Description
Contextualization within Modern Medicinal Chemistry and Chemical Biology
(S)-Drofenine, systematically named (αS)-α-cyclohexylbenzeneacetic acid 2-(diethylamino)ethyl ester, is a chiral molecule that has garnered interest beyond its historical use as a component of the antispasmodic drug mixture. vulcanchem.com In modern medicinal chemistry and chemical biology, the focus has shifted towards using such specific, well-characterized small molecules to dissect complex biological processes. nih.gov (S)-Drofenine serves as a prime example of a chemical probe, a small molecule used to study and manipulate biological systems. nih.gov
The racemic mixture of drofenine (B1670948) has been identified as a selective agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) ion channel. nih.govresearchgate.netnih.gov Research has shown that drofenine is more selective for TRPV3 compared to other TRP channels like TRPA1, V1, V2, V4, or M8, making it a valuable tool for studying the specific functions of TRPV3. nih.govresearchgate.net The activation of TRPV3 is mediated through interaction with the H426 residue. nih.govresearchgate.net
Furthermore, research has highlighted the role of drofenine and its specific enantiomers in other biological pathways. For instance, it has been investigated as an inhibitor of the Kv2.1 potassium channel, which is implicated in diabetic peripheral neuropathy (DPN). nih.gov In animal models of diabetes, drofenine was found to promote neurite outgrowth and reduce the high levels of Kv2.1 protein seen in the dorsal root ganglion. nih.gov Specifically, (S)-Drofenine has been shown to ameliorate DPN pathology in mice by promoting neurite elongation, suppressing inflammation, and protecting mitochondria. vulcanchem.com Its antispasmodic activity is historically attributed to muscarinic receptor blockade. vulcanchem.com
The study of molecules like (S)-Drofenine also informs synthetic strategies in medicinal chemistry. The creation of drofenine from its aromatic precursor, adiphenine, through a process called late-stage saturation, represents a modern approach to expand drug space and improve molecular properties by increasing the fraction of sp³ hybridized carbons. mdpi.com This highlights how the study of specific compounds like (S)-Drofenine contributes to broader principles in drug design.
Table 1: Physicochemical Properties of (S)-Drofenine
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₁NO₂ |
| Molecular Weight | 317.5 g/mol |
| CAS Registry Number | 248939-83-5 |
| IUPAC Name | 2-(diethylamino)ethyl (2S)-2-cyclohexyl-2-phenylacetate |
Data sourced from PubChem CID 38988270. nih.gov
Stereochemical Considerations in Drug Discovery and Development
The case of Drofenine underscores the critical importance of stereochemistry in pharmacology and drug development. nih.govlongdom.orgjuniperpublishers.com Drofenine possesses a chiral center at the alpha-carbon, meaning it exists as two non-superimposable mirror images, the (S)- and (R)-enantiomers. vulcanchem.com While these enantiomers have identical chemical formulas and connectivity, their three-dimensional arrangement is different, which can lead to significantly different interactions with chiral biological targets like enzymes and receptors. nih.govjuniperpublishers.commdpi.com
The biological activity of Drofenine's enantiomers is a clear illustration of this principle. Research has demonstrated that the (R)- and (S)-isomers can possess distinct pharmacological profiles. For example, a study on butyrylcholinesterase (BChE) inhibition revealed that (R)-Drofenine has a 10-fold higher affinity for the enzyme than the (S)-isomer. This stereoselectivity is crucial, as one enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to off-target effects. nih.govjuniperpublishers.com
Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have long recognized the importance of chirality, issuing guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug. nih.gov This has led to a shift in drug development, with a focus on producing single-enantiomer drugs, a strategy sometimes referred to as "chiral switching". nih.govmdpi.com
The physical properties of the pure enantiomers can also differ from the racemic mixture (a 50:50 mixture of both enantiomers). For instance, the crystalline structure and physicochemical properties like melting point and solubility can vary between the racemate and the individual enantiomers, which can have implications for drug formulation and bioavailability. The development of chiral separation techniques, such as chiral chromatography, is therefore essential for isolating and studying individual enantiomers like (S)-Drofenine.
Table 2: Research Findings on the Biological Activity of Drofenine and its Enantiomers
| Compound/Target | Finding | Research Context | Citation |
|---|---|---|---|
| (S)-Drofenine | Ameliorates diabetic peripheral neuropathy (DPN) pathology in mice by promoting neurite outgrowth and reducing inflammation. | In vivo studies in diabetic mice models. | vulcanchem.com |
| (R)-Drofenine | Exhibits 10-fold higher affinity for butyrylcholinesterase (BChE) compared to the (S)-isomer. | In vitro enzyme inhibition assays. | |
| Drofenine (racemic) | Acts as a selective agonist for the human TRPV3 ion channel. | In vitro studies using HEK-293 cells overexpressing various TRP channels. | nih.govresearchgate.net |
| Drofenine (racemic) | Identified as an inhibitor of the Kv2.1 channel. | Studies investigating treatments for diabetic peripheral neuropathy. | nih.gov |
| (S)-Drofenine | Historically used for smooth muscle spasms via muscarinic receptor blockade. | General pharmacological profile. | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
248939-83-5 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl (2S)-2-cyclohexyl-2-phenylacetate |
InChI |
InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m1/s1 |
InChI Key |
AGJBLWCLQCKRJP-LJQANCHMSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@@H](C1CCCCC1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of S Drofenine
Established Chemical Synthesis Pathways
The conventional synthesis of Drofenine (B1670948) relies on a series of well-understood chemical reactions. These pathways are designed for efficiency and scalability, providing the foundational framework for producing the target compound.
Condensation Reactions in Targeted Synthesis
A key step in the synthesis of Drofenine is the condensation reaction. wikipedia.orglibretexts.org This type of reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water. wikipedia.org In the context of Drofenine synthesis, this typically involves the esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol (B1670525). This reaction is generally performed under acidic conditions, which catalyze the formation of the ester linkage. The initial stages of synthesis may also involve the condensation of specific amines with carbonyl compounds to create essential intermediate products. smolecule.com
Reduction Processes for Specific Functional Group Introduction
Reduction reactions are crucial for introducing or modifying specific functional groups within the molecular structure of Drofenine. smolecule.com For instance, the ester group in Drofenine hydrochloride can be reduced to alcohols. smolecule.com A powerful and versatile reducing agent like Lithium Aluminum Hydride (LAH) is capable of reducing esters, as well as other functional groups like carboxylic acids and amides, to their corresponding alcohols or amines. harvard.edu Catalytic hydrogenation is another common method for the reduction of various organic functional groups, with the reaction conditions being adjustable to achieve the desired transformation. harvard.eduwikipedia.org
Formation of Pharmaceutical Salts (e.g., Hydrochloride) to Enhance Compound Properties
To improve properties such as solubility and stability for pharmaceutical applications, Drofenine is often converted into a salt form. smolecule.com The most common salt is the hydrochloride, which is formed by reacting the Drofenine base with hydrochloric acid. smolecule.com The formation of a pure, crystalline hydrochloride salt is often critical for pharmaceutical use, as variations in crystal structure can impact the drug's performance. google.com While aqueous hydrochloric acid can be used, anhydrous methods involving HCl gas or trialkylsilylhalides are sometimes preferred to avoid issues with solubility and to obtain specific crystalline forms. google.com
Advanced Synthetic Strategies for Enantiomeric Purity
Achieving a high degree of enantiomeric purity is critical for the biological activity of many pharmaceutical compounds. Advanced synthetic strategies are therefore employed to selectively produce the desired (S)-enantiomer of Drofenine.
Asymmetric Synthesis Approaches to (S)-Drofenine
Asymmetric synthesis, also known as enantioselective synthesis, refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over others. wikipedia.org This is achieved by using chiral features in the substrate, reagents, or catalysts to create a lower energy pathway to the desired stereoisomer. wikipedia.org For the synthesis of enantiopure compounds like (S)-Drofenine, methods such as employing a recyclable chiral auxiliary can be used. mdpi.com This involves forming a complex with a glycine (B1666218) Schiff base, which is then alkylated, and the chiral auxiliary is later reclaimed. mdpi.com Chiral auxiliaries, such as (S)-tert-butanesulfinamide, have proven effective in the synthesis of other chiral amines by guiding the stereoselective reduction of an intermediate imine. beilstein-journals.org
Multi-Step Organic Synthesis Principles for Complex Analogues
The principles of multi-step organic synthesis are essential for constructing complex analogues of Drofenine. youtube.com This often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.comlibretexts.org This approach allows for the logical planning of a sequence of reactions. libretexts.org The synthesis of complex molecules often requires the integration of various reaction types, including functional group interconversions and carbon-carbon bond-forming reactions. youtube.com Flow chemistry, which uses immobilized reagents and catalysts in a continuous sequence, represents a modern approach to multi-step synthesis, enabling automation and efficient production of complex molecules. syrris.jp
Chemical Reactivity and Derivatization Studies
The chemical structure of (S)-Drofenine, featuring an ester functional group, a tertiary amine, a cyclohexyl ring, and a phenyl ring, offers several sites for chemical modification. Studies into its reactivity focus on understanding how the molecule behaves under various chemical conditions, which is crucial for both synthetic applications and predicting its metabolic breakdown.
Investigation of Oxidation Pathways and Products
The oxidation of (S)-Drofenine can lead to a variety of derivatives, depending on the oxidizing agent and reaction conditions. While specific, detailed experimental studies on the forced degradation or synthetic oxidation of (S)-Drofenine are not extensively documented in peer-reviewed literature, general principles of organic chemistry and information from chemical suppliers suggest that the molecule can be transformed into several oxidized products. smolecule.com Treatment with strong oxidizing agents is expected to yield corresponding ketones or carboxylic acids. smolecule.com
Potential sites for oxidation on the (S)-Drofenine molecule include the cyclohexyl ring, the tertiary amine, and the ethyl groups on the amine.
Oxidation of the Cyclohexyl Ring: The secondary carbons of the cyclohexyl moiety could be oxidized to form ketones.
N-Oxidation: The tertiary amine is susceptible to oxidation, which would yield a Drofenine N-oxide. This is a common metabolic pathway for compounds containing tertiary amines. The N-oxide of the hydrolysis product, 2-(diethylamino)ethanol, has been identified as a metabolite. nih.govatamanchemicals.com
N-Dealkylation: Oxidation can also lead to the removal of one or both ethyl groups from the nitrogen atom, a process known as oxidative N-dealkylation.
The table below outlines potential oxidation products of (S)-Drofenine based on general chemical reactivity.
| Precursor Compound | Potential Oxidation Product | Transformation Type |
| (S)-Drofenine | (S)-Drofenine N-oxide | N-Oxidation |
| (S)-Drofenine | (S)-2-(ethylamino)ethyl 2-cyclohexyl-2-phenylacetate | N-De-ethylation |
| (S)-Drofenine | 2-(diethylamino)ethyl 2-(oxocyclohexyl)-2-phenylacetate | C-H Oxidation (Ketone formation) |
Note: The products listed are hypothetical, based on the chemical structure of (S)-Drofenine and common oxidative reactions.
Analysis of Hydrolytic Transformations in Aqueous Environments
The ester linkage in (S)-Drofenine is its most prominent site for hydrolytic cleavage, a reaction of significant importance in aqueous environments and biological systems. The hydrolysis of esters is a well-understood chemical transformation that can be catalyzed by either acid or base. unm.edu
In the context of pharmacology, the metabolic breakdown of (S)-Drofenine is presumed to occur via hepatic esterase-mediated hydrolysis. vulcanchem.com This enzymatic process cleaves the ester bond, yielding two primary metabolites: α-cyclohexylphenylacetic acid and 2-(diethylamino)ethanol. vulcanchem.com This transformation effectively deactivates the parent molecule and facilitates the excretion of the more polar metabolites.
A study on the structurally similar compound cyclopentolate, which also contains a bulky phenyl-substituted acetic acid ester, noted that Drofenine likewise undergoes rapid hydrolysis in alkaline solutions. researchgate.net The hydrolysis of esters generally follows a bimolecular mechanism (such as BAC2 for base-catalyzed hydrolysis) where a nucleophile, in this case, a hydroxide (B78521) ion, attacks the electrophilic carbonyl carbon of the ester. researchgate.net
The products resulting from the primary hydrolysis of (S)-Drofenine are well-defined.
| Precursor Compound | Hydrolysis Product | Function |
| (S)-Drofenine | α-Cyclohexylphenylacetic acid | Acid Metabolite |
| (S)-Drofenine | 2-(Diethylamino)ethanol | Alcohol Metabolite |
Furthermore, the initial hydrolysis product, 2-(diethylamino)ethanol, can undergo subsequent metabolic transformations. Studies on this molecule have identified further oxidation products, including its N-oxide and an acetic acid derivative. nih.govatamanchemicals.com
| Precursor Compound | Further Metabolite | Transformation Type |
| 2-(Diethylamino)ethanol | 2-(Diethylamino)ethanol N-oxide | N-Oxidation |
| 2-(Diethylamino)ethanol | Diethylaminoacetic acid | Alcohol Oxidation |
| 2-(Diethylamino)ethanol | Ethylaminoethanol | N-De-ethylation |
Molecular Mechanisms of Action and Target Interactions of S Drofenine
Transient Receptor Potential Vanilloid 3 (TRPV3) Channel Modulation
(S)-Drofenine has emerged as a notable agonist of the TRPV3 ion channel, a member of the transient receptor potential family of ion channels predominantly expressed in keratinocytes and sensory neurons. nih.govcellphysiolbiochem.comencyclopedia.pub
Characterization of Agonistic Activity and Selectivity Profile
(S)-Drofenine demonstrates potent agonistic activity at the human TRPV3 channel. nih.gov In human embryonic kidney-293 (HEK-293) cells overexpressing TRPV3, (S)-Drofenine induces calcium flux with an EC₅₀ of 207 μM. nih.gov Notably, in the human keratinocyte cell line HaCaT, which endogenously expresses high levels of TRPV3, (S)-Drofenine is a more potent agonist than both 2-aminoethoxydiphenylboronate (2-APB) and carvacrol (B1668589), with an EC₅₀ of 605 μM compared to over 1000 μM for the other two compounds. nih.gov
A key characteristic of (S)-Drofenine is its improved selectivity for TRPV3 compared to other TRP channels. nih.govcellphysiolbiochem.commdpi.com Studies have shown that at concentrations up to 1000 μmol/L, (S)-Drofenine selectively activates TRPV3 without activating other TRP channels such as TRPA1, TRPM8, TRPV1, TRPV2, or TRPV4. nih.govresearchgate.net This selectivity is a significant advantage over other known TRPV3 agonists like 2-APB and carvacrol, which exhibit broader activity across the TRP channel family. nih.gov
Table 1: Agonistic Activity of (S)-Drofenine on TRPV3 Channels
| Cell Line | EC₅₀ (μM) | Reference |
|---|---|---|
| HEK-293 (overexpressing TRPV3) | 207 | nih.gov |
| HaCaT | 605 | nih.gov |
Elucidation of Ligand-Binding Sites and Key Residue Interactions (e.g., Histidine H426, Arginine R696)
The activation of TRPV3 by (S)-Drofenine involves specific interactions with key amino acid residues within the channel. nih.govresearchgate.net Mutagenesis studies have identified histidine H426 as a critical residue for (S)-Drofenine-induced activation. nih.govresearchgate.net This residue is also essential for the activation of TRPV3 by 2-APB. researchgate.netmdpi.com Mutation of H426 to asparagine (H426N) significantly reduces the activation of TRPV3 by lower concentrations of (S)-Drofenine (100 μmol/L), indicating a direct interaction. nih.gov
However, at higher concentrations of (S)-Drofenine (200 μmol/L), the H426N mutation does not inhibit TRPV3 activation, suggesting that the binding of (S)-Drofenine may not be identical to that of 2-APB, or that it may involve other interaction sites at higher concentrations. nih.gov The arginine residue R696, another key component of the 2-APB binding site, also appears to play a role in the action of (S)-Drofenine, although the interaction may be weaker compared to that of 2-APB. researchgate.net This is supported by the reduced activity of (S)-Drofenine in TRPV3-R696K mutants. These findings suggest that while the binding sites for (S)-Drofenine and 2-APB on the TRPV3 channel overlap, they are not identical. nih.gov
Comparative Analysis with Other TRPV3 Channel Modulators (e.g., 2-APB, Carvacrol)
When compared to other well-known TRPV3 modulators, (S)-Drofenine exhibits a distinct profile. nih.gov
2-APB: While both (S)-Drofenine and 2-APB are agonists of TRPV3 and share a dependency on the H426 residue for activation, (S)-Drofenine demonstrates greater selectivity. nih.govmdpi.com 2-APB is known to activate multiple TRP channels and inhibit others, limiting its use for targeted studies. In terms of potency, 2-APB has a lower EC₅₀ (78 μM) in HEK-293 cells overexpressing TRPV3, making it more potent in this system. nih.gov However, in HaCaT keratinocytes, (S)-Drofenine is more potent. nih.gov
Carvacrol: Carvacrol, a monoterpenoid phenol, also activates TRPV3 but is less selective than (S)-Drofenine, with known off-target effects on TRPA1. acs.org The activation of TRPV3 by carvacrol is not dependent on the H426 residue. nih.gov In HaCaT cells, carvacrol is less potent than (S)-Drofenine, with an EC₅₀ greater than 1000 μM. nih.gov
Table 2: Comparative Profile of TRPV3 Modulators
| Compound | Selectivity for TRPV3 | Key Binding Residue(s) | Potency in HaCaT cells (EC₅₀) | Reference |
|---|---|---|---|---|
| (S)-Drofenine | High | H426, R696 | 605 μM | nih.gov |
| 2-APB | Low | H426, R696 | >1000 μM | nih.govmdpi.com |
| Carvacrol | Moderate | Not H426 | >1000 μM | nih.gov |
Mechanisms of Calcium Flux Induction in Overexpressing Cell Systems
(S)-Drofenine induces a robust increase in intracellular calcium concentration in cells overexpressing TRPV3. nih.gov This is achieved through the activation of the TRPV3 channel, leading to an influx of calcium ions across the plasma membrane. nih.gov In HEK-293 cells overexpressing TRPV3, (S)-Drofenine dose-dependently induces inward currents at negative membrane potentials, which is consistent with calcium influx. nih.govresearchgate.net The induced currents are similar in nature to those evoked by 2-APB. nih.gov
The calcium flux induced by (S)-Drofenine can be blocked by TRPV3 antagonists, further confirming that the effect is mediated through the TRPV3 channel. nih.gov In HaCaT cells, which endogenously express TRPV3, (S)-Drofenine also induces a significant calcium flux. nih.gov The depletion of extracellular calcium has been shown to affect drofenine-evoked calcium flux in primary epithelia, indicating the importance of extracellular calcium influx. dcu.ie
Muscarinic Receptor Antagonism
In addition to its effects on TRPV3 channels, (S)-Drofenine also functions as an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). caymanchem.com
Subtype Selectivity and Functional Binding Studies
(S)-Drofenine has been identified as an antagonist of M1 muscarinic acetylcholine receptors. caymanchem.com Functional studies have demonstrated its ability to inhibit carbachol-induced inositol (B14025) phosphate (B84403) accumulation in guinea pig cortical slices, which are known to endogenously express M1 muscarinic receptors. caymanchem.comnih.govnih.gov In these studies, (S)-Drofenine exhibited a pA2 value of 8.15, indicating its potency as an M1 antagonist. caymanchem.com
While there is clear evidence for its M1 antagonism, the broader selectivity profile of (S)-Drofenine across all muscarinic receptor subtypes (M1-M5) has not been extensively detailed in the provided search results. The high conservation of the acetylcholine binding site across muscarinic receptor subtypes makes it challenging to develop highly selective ligands. pharmacologyeducation.orgmdpi.com Therefore, it is possible that (S)-Drofenine may interact with other muscarinic receptor subtypes as well. Direct binding studies have shown that compounds like pirenzepine, dicyclomine, and hexahydroadiphenine (of which drofenine (B1670948) is a derivative) are selective for the M1-muscarinic receptor. nih.gov
Butyrylcholinesterase (BChE) Inhibition
(S)-Drofenine has been identified as an inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of various esters. nih.gov
Kinetic Analysis of Inhibitory Effects on Human Serum Butyrylcholinesterase
Kinetic studies have demonstrated that drofenine acts as a competitive inhibitor of human serum BChE. nih.gov In this type of inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. The inhibitory constant (Ki) for drofenine was determined to be 0.003 +/- 0.000 mM, indicating a high affinity for the enzyme. nih.gov This value is lower than that of benactyzine (B1667973) (Ki = 0.010 +/- 0.001 mM), another anticholinergic drug, suggesting that drofenine is a more potent competitive inhibitor of BChE. nih.gov
| Inhibitor | Inhibition Type | K |
| (S)-Drofenine | Competitive | 0.003 ± 0.000 nih.gov |
| Benactyzine | Competitive | 0.010 ± 0.001 nih.gov |
Structural Insights into Enzyme-Inhibitor Complexes
While specific crystal structures of the (S)-Drofenine-BChE complex are not detailed in the provided search results, the general structure of human BChE and its complexes with other inhibitors provides a framework for understanding potential interactions. The active site of BChE is situated at the bottom of a deep and narrow gorge. nih.gov The binding of inhibitors to BChE can occur at different sites within this gorge, primarily the acylation site (A-site) and the peripheral anionic site (P-site). mdpi.com The crystal structure of human BChE reveals an acyl-binding pocket that is larger than anticipated, which may accommodate a variety of ligands. nih.gov The interaction of inhibitors is often characterized by cation-π interactions with aromatic residues, such as Tryptophan 82 (Trp82), within the active site gorge. mdpi.comnih.gov Given that (S)-Drofenine is a competitive inhibitor, it is expected to bind within the active site gorge, likely interacting with key residues that are also involved in substrate binding.
Voltage-Gated Potassium Channel Kv2.1 Modulation
(S)-Drofenine has been shown to modulate the activity of the voltage-gated potassium channel Kv2.1. nih.govresearchgate.net
Mechanism of Kv2.1 Channel Inhibition
Drofenine acts as an inhibitor of the Kv2.1 channel. nih.govresearchgate.net This channel plays a significant role in neuronal function, including the repolarization of action potentials. researchgate.net By blocking Kv2.1, drofenine can influence neuronal excitability. nih.govresearchgate.net The inhibition of Kv2.1 by drofenine has been shown to promote neurite outgrowth in dorsal root ganglion neurons. nih.govresearchgate.net
Downstream Signaling Pathway Modulation
The inhibition of the Kv2.1 channel by (S)-Drofenine triggers a cascade of downstream signaling events.
IκBα/NF-κB: Drofenine has been found to suppress inflammation by repressing the IκBα/NF-κB signaling pathway. nih.govresearchgate.net The nuclear factor-κB (NF-κB) family of transcription factors plays a crucial role in regulating inflammatory responses. frontiersin.orgjcancer.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα. frontiersin.orgjcancer.org By suppressing this pathway, drofenine can reduce the production of pro-inflammatory cytokines. vulcanchem.com
Bcl-2 family proteins and Caspase-3: Drofenine can inhibit apoptosis by regulating Bcl-2 family proteins and Caspase-3. nih.govresearchgate.net The Bcl-2 family consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins that are central to the intrinsic mitochondrial pathway of apoptosis. researchgate.netnih.gov Caspase-3 is a key executioner caspase responsible for the final stages of apoptosis. jcancer.orgresearchgate.net Drofenine has been shown to downregulate the pro-apoptotic protein Bax and upregulate the anti-apoptotic protein Bcl-2. vulcanchem.com
Kv2.1/CaMKKβ/AMPK/PGC1α: Drofenine has been observed to ameliorate mitochondrial dysfunction through the Kv2.1/CaMKKβ/AMPK/PGC1α pathway. nih.govresearchgate.net Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov This pathway is involved in processes such as mitochondrial biogenesis. vulcanchem.com
Cellular Activity and Cytotoxicity Mechanisms in Relevant Cell Lines
The cellular effects of (S)-Drofenine have been investigated in human embryonic kidney (HEK-293) and human keratinocyte (HaCaT) cell lines.
In HEK-293 cells overexpressing the transient receptor potential vanilloid-3 (TRPV3) channel, drofenine was identified as a potent agonist, inducing inward currents and increasing intracellular calcium levels. nih.govresearchgate.netresearchgate.net The half-maximal effective concentration (EC50) for drofenine in these cells was 207 μM.
In HaCaT cells, which endogenously express TRPV3, drofenine also acted as a more potent agonist compared to 2-APB and carvacrol, with an EC50 of 605 μmol/L. nih.govresearchgate.net Studies on HaCaT cells also revealed that drofenine was the most cytotoxic of the three tested TRPV3 agonists, with a lethal concentration 50 (LC50) of approximately 230 μmol/L after 24 hours of exposure. nih.gov
| Cell Line | Target | Effect | EC |
| HEK-293 (TRPV3 overexpressing) | TRPV3 | Agonist, increased calcium influx nih.govresearchgate.net | EC |
| HaCaT | TRPV3 | Agonist, increased calcium flux nih.govresearchgate.net | EC |
| HaCaT | General Cytotoxicity | Cell Death | LC |
Exploration of Additional Molecular Targets and Polypharmacology of (S)-Drofenine
The concept of polypharmacology, where a single drug molecule interacts with multiple molecular targets, is a significant aspect of modern drug discovery and development. tcmsp-e.comnih.govwiley-vch.de This approach is particularly relevant for complex diseases where modulating a single target may not be sufficient to achieve a therapeutic effect. researchgate.net (S)-Drofenine, historically classified as an antimuscarinic agent for its spasmolytic properties, exemplifies the principles of polypharmacology through its interaction with several other distinct molecular targets. smolecule.comwikipedia.org This multi-target engagement contributes to its broader pharmacological profile and potential therapeutic applications beyond smooth muscle relaxation.
Research has revealed that (S)-Drofenine's biological activity is not limited to muscarinic receptors. It interacts with several other proteins, including ion channels and enzymes, at concentrations that are pharmacologically relevant. This indicates that its therapeutic effects and potential side effects may be the result of a complex interplay between these different targets. nih.gov The primary additional targets identified for (S)-Drofenine include the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, the Kv2.1 potassium channel, and the enzyme Butyrylcholinesterase (BChE). nih.govmedchemexpress.com
Detailed Research Findings on Additional Targets
Transient Receptor Potential Vanilloid 3 (TRPV3)
(S)-Drofenine has been identified as a potent and selective agonist of the TRPV3 ion channel. researchgate.netnih.gov In screening studies using HEK-293 cells overexpressing various TRP channels, (S)-Drofenine selectively activated TRPV3 without significant effects on TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 channels. researchgate.netnih.gov The activation of TRPV3 by (S)-Drofenine is thought to involve interaction with specific amino acid residues, namely H426 and R696, which are also crucial for activation by other known agonists like 2-aminoethoxydiphenyl borate (B1201080) (2-APB). researchgate.net However, the binding mechanism appears to have subtle differences. nih.gov In human keratinocytes, (S)-Drofenine was shown to be a more potent agonist of TRPV3 compared to other known agonists like carvacrol and 2-APB. nih.gov This interaction with TRPV3 suggests a potential role for (S)-Drofenine in modulating pain and temperature sensation, processes in which this channel is critically involved. smolecule.com
Kv2.1 Potassium Channel
(S)-Drofenine acts as an inhibitor of the voltage-gated potassium channel Kv2.1. nih.gov This inhibition, although characterized as weak (occurring at micromolar concentrations), is significant as the Kv2.1 channel plays a crucial role in neuronal excitability and has been implicated in pathological conditions such as diabetic peripheral neuropathy (DPN). nih.gov Studies have demonstrated that (S)-Drofenine can ameliorate DPN in diabetic mouse models. This therapeutic effect is linked to the inhibition of the Kv2.1 channel, which in turn modulates the CaMKKβ/AMPK/PGC-1α signaling pathway, leading to mitochondrial protection and reduced apoptosis in dorsal root ganglion (DRG) neurons. nih.govvulcanchem.com Notably, (S)-Drofenine shows selectivity for Kv2.1 over the closely related Kv2.2 channel. nih.gov
Butyrylcholinesterase (BChE)
The table below summarizes the additional molecular targets of (S)-Drofenine and the observed effects.
| Target | Class | Effect of (S)-Drofenine | Potency/Key Findings | Implicated Pathway/Function |
| TRPV3 | Ion Channel (TRP) | Agonist | More potent than carvacrol and 2-APB in keratinocytes. nih.gov Selectively activates TRPV3 over other TRP channels. researchgate.net | Pain perception, temperature sensation. smolecule.com |
| Kv2.1 | Ion Channel (Potassium) | Inhibitor | Weak inhibitor (micromolar potency). nih.gov Selective over Kv2.2. nih.gov | Neuronal excitability, amelioration of diabetic peripheral neuropathy via CaMKKβ/AMPK/PGC-1α pathway. nih.govvulcanchem.com |
| BChE | Enzyme (Hydrolase) | Competitive Inhibitor | Ki = 3 µM. nih.govmedchemexpress.com | Metabolism of esters, potential modulation of cholinergic signaling. smolecule.com |
The polypharmacology of (S)-Drofenine, illustrated by its engagement with muscarinic receptors, the TRPV3 and Kv2.1 ion channels, and BChE, underscores the complexity of its mechanism of action. This multi-target profile may offer therapeutic advantages, particularly in complex conditions like diabetic peripheral neuropathy, where influencing multiple pathways simultaneously can lead to enhanced efficacy. nih.govvulcanchem.com
Structure Activity Relationship Sar and Ligand Design for S Drofenine Analogues
Importance of Stereochemistry and Enantiomeric Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's pharmacological action. nih.govuou.ac.in Chiral drugs, like Drofenine (B1670948), exist as enantiomers—mirror-image isomers that are non-superimposable. cureffi.org These enantiomers, designated as (S) and (R), can exhibit significant differences in their biological and pharmacological properties because they interact differently with chiral biological systems, such as protein receptors and enzymes. nih.gov
The differential activity between enantiomers arises from the specific three-dimensional fit required for a ligand to bind effectively to its target. nih.gov One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. nih.govunits.it For instance, the activity of Drofenine is linked to its stereochemistry, with one enantiomer potentially having a more pronounced effect or a different pharmacological profile than the other. googleapis.com While detailed comparative studies on the enantiomers of Drofenine are not extensively reported in the provided results, the principle of stereospecificity is well-established for many chiral drugs, where one enantiomer is active and the other is less active or may even contribute to side effects. nih.govcureffi.org
Systematic Structural Modification Strategies and Their Impact on Biological Activity
Systematic modification of a lead compound's structure is a core strategy in drug discovery to enhance desired activities and reduce unwanted effects. wikipedia.orgresearchgate.net For Drofenine analogues, modifications would typically target several key regions of the molecule: the cyclohexyl ring, the phenylacetic acid moiety, and the diethylaminoethanol ester portion. The goal of these modifications is to probe the steric and electronic requirements of the binding site on its target protein, which could be a calcium channel or a muscarinic receptor. googleapis.com
Late-stage saturation of the aromatic rings in drug molecules, a technique that converts flat, sp2-hybridized carbon structures into three-dimensional sp3-hybridized ones, has been applied to produce Drofenine from its unsaturated precursor, Adiphenine. acs.org This transformation highlights how structural modifications can access different chemical spaces and potentially alter biological activity. acs.org
Below is a hypothetical data table illustrating the types of modifications that could be explored in an SAR study of Drofenine analogues and their potential impact on activity, based on general principles of medicinal chemistry.
Table 1: Hypothetical SAR of (S)-Drofenine Analogues
| Analogue | Modification | Rationale | Predicted Impact on Activity |
|---|---|---|---|
| (S)-Drofenine | Parent Compound | - | Baseline Activity |
| Analogue 1 | Replacement of cyclohexyl with cyclopentyl | Investigate steric tolerance at the binding site. | Potentially reduced activity if cyclohexyl provides optimal bulk. |
| Analogue 2 | Addition of a para-chloro group to the phenyl ring | Modify electronic properties and lipophilicity. | May increase or decrease binding affinity depending on the nature of the binding pocket. |
| Analogue 3 | Replacement of diethylamino with dipropylamino | Increase steric bulk around the nitrogen atom. | Could decrease activity due to steric hindrance or altered pKa. |
| Analogue 4 | Ester hydrolysis to the corresponding carboxylic acid | Introduce a polar, charged group. | Likely to abolish activity as the ester is crucial for cell permeability and target interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.govnih.gov By analyzing a set of known molecules (a training set), QSAR models can be developed to predict the activity of new, untested compounds. qsartoolbox.org This approach is invaluable for prioritizing the synthesis of new analogues and for designing molecules with enhanced potency. mdpi.com
A QSAR study on Drofenine analogues would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates these descriptors with the measured biological activity (e.g., IC50 values for channel blocking). nih.govfrontiersin.org
The resulting QSAR equation provides insights into which molecular properties are most influential for the desired biological effect. For example, a model might reveal that high lipophilicity and the presence of a hydrogen bond donor at a specific position are critical for activity. Such models can then be used to screen virtual libraries of compounds or to guide the design of new Drofenine derivatives with optimized properties. frontiersin.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netdovepress.com This method is instrumental in understanding the molecular basis of drug action and in structure-based drug design. For (S)-Drofenine, docking simulations could be performed to model its interaction with the binding site of L-type calcium channels or muscarinic receptors. googleapis.comnih.govresearchgate.net
The process involves generating a three-dimensional model of the target protein and then computationally "docking" the (S)-Drofenine molecule into the predicted binding pocket. fortunejournals.com The simulation software calculates the binding energy for various poses, with lower energy scores typically indicating a more favorable interaction. dovepress.com These simulations can reveal key interactions, such as:
Hydrogen bonds: between the ester carbonyl of Drofenine and amino acid residues like serine or threonine in the receptor.
Hydrophobic interactions: between the cyclohexyl and phenyl rings of Drofenine and nonpolar amino acid residues like leucine, valine, or phenylalanine.
Ionic interactions: between the protonated tertiary amine of Drofenine and acidic residues like aspartate or glutamate.
A study on the TRPV3 ion channel, a target for some Drofenine analogues, identified a specific histidine residue (H426) as being crucial for activation by these compounds, demonstrating the power of such interaction studies. nih.gov Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov
Table 2: Potential Interacting Residues for (S)-Drofenine in a Hypothetical Binding Site
| Interaction Type | Potential (S)-Drofenine Moiety | Potential Amino Acid Residues |
|---|---|---|
| Hydrogen Bond | Ester Carbonyl Oxygen | Ser, Thr, Tyr |
| Hydrophobic | Cyclohexyl Ring | Leu, Ile, Val, Phe |
| Hydrophobic | Phenyl Ring | Phe, Tyr, Trp |
| Ionic/Salt Bridge | Tertiary Amine (protonated) | Asp, Glu |
Pharmacophore Modeling and De Novo Ligand Design
Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. cutm.ac.in It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov
A pharmacophore model for (S)-Drofenine's activity could be developed based on a set of active analogues. This model would highlight the key chemical features and their relative distances and orientations required for binding to the target receptor. Once developed, this pharmacophore can be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. cutm.ac.in
Furthermore, the pharmacophore model can serve as a blueprint for de novo ligand design. cutm.ac.innih.gov This process involves computationally building new molecules from scratch, piece by piece, to fit the pharmacophore model and the constraints of the receptor's binding site. nih.gov This approach has the potential to generate entirely novel chemical scaffolds that retain the desired pharmacological activity but may have improved properties, such as better selectivity or fewer side effects. nih.gov For example, a pharmacophore model derived from Drofenine could inspire the design of new calcium channel blockers with different core structures. researchgate.net
Advanced Analytical Methodologies for S Drofenine Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for isolating (S)-Drofenine and its metabolites from endogenous components in biological samples, which is a critical prerequisite for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds like Drofenine (B1670948). nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common for this purpose. nih.gov In a typical RP-HPLC setup, (S)-Drofenine is separated on a nonpolar stationary phase, such as a C8 or C18 column, using a polar mobile phase. brieflands.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to ensure optimal separation and peak shape. nih.govbrieflands.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be employed. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the molecular structure of Drofenine contains a chromophore that absorbs light in the UV spectrum, often monitored around 230 nm. brieflands.comresearchgate.net The method's validation according to established guidelines ensures its accuracy, precision, linearity, and sensitivity for quantifying the drug in matrices like human plasma. brieflands.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govbrieflands.comresearchgate.net |
| Mobile Phase | Acetonitrile and Ammonium Acetate or Phosphate Buffer | nih.govbrieflands.com |
| Elution Mode | Isocratic or Gradient | nih.gov |
| Flow Rate | ~1.0 mL/min | brieflands.com |
| Detection | UV at ~230 nm | brieflands.comresearchgate.net |
| Retention Time | Typically under 10 minutes | brieflands.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This enhancement results in markedly improved resolution, greater sensitivity, and significantly faster analysis times. While specific UPLC methods for (S)-Drofenine are not extensively detailed in the literature, the principles governing separation are similar to HPLC. Existing HPLC methods can often be transferred and adapted for UPLC systems to leverage these advantages. pharmaron.com The application of UPLC in metabolite profiling allows for more efficient separation of a complex mixture of metabolites from the parent drug, which is crucial for comprehensive metabolic studies. pharmaron.com
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool in modern pharmaceutical analysis, providing detailed information on the mass-to-charge ratio of ionized molecules. When coupled with liquid chromatography, it offers unparalleled selectivity and sensitivity for both identifying unknown compounds and quantifying target analytes. kuleuven.be
High-Resolution Mass Spectrometry (HRMS) has become a primary technique for the identification of drug metabolites. researchgate.netresearchgate.net Unlike nominal mass instruments, HRMS instruments (such as Orbitrap or Time-of-Flight analyzers) provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown metabolite. pharmaron.comnih.gov This capability is critical for elucidating biotransformation pathways. pharmaron.com In the context of (S)-Drofenine research, HRMS would be employed to analyze samples from in vitro or in vivo metabolism studies. By comparing the full-scan mass spectra of control and post-dose samples, potential metabolites can be detected based on predicted mass shifts corresponding to common metabolic reactions like oxidation, hydrolysis, or conjugation. Subsequent analysis of the fragmentation patterns (MS/MS spectra) of these potential metabolites helps to pinpoint the site of metabolic modification on the parent molecule's structure. pharmaron.comresearchgate.net
For precise quantification of (S)-Drofenine in biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govsemanticscholar.org This technique combines the powerful separation capabilities of LC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. nih.gov The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to monitor a specific precursor-to-product ion transition for the analyte and its internal standard. semanticscholar.org For instance, a method for the related compound Drotaverine involved separation on a C18 column followed by detection using an MS/MS system. researchgate.net This MRM approach minimizes interference from matrix components, resulting in very low limits of quantification and high accuracy, which are essential for pharmacokinetic studies. nih.govsemanticscholar.org
| Parameter | Typical Condition for Quantification | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
| Separation Column | Reversed-Phase C18 | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | semanticscholar.org |
| Internal Standard | Structural Analogue or Stable Isotope-Labeled Standard | researchgate.netnih.gov |
The most effective way to ensure accuracy and precision in quantitative LC-MS assays is through the use of a stable isotope-labeled (SIL) internal standard. scispace.com For (S)-Drofenine analysis, a deuterium-labeled analogue, such as Drofenine Hydrochloride-D4, serves as an ideal internal standard. veeprho.com Because the SIL standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation, recovery, and ionization suppression in the MS source. scispace.com Any analytical variability is corrected by calculating the ratio of the analyte's response to the internal standard's response. nih.gov This normalization significantly improves the accuracy and reproducibility of quantification, making it the preferred approach for bioanalytical and pharmacokinetic research. veeprho.com
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable tools in the structural analysis of organic molecules like (S)-Drofenine. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The phenyl group in (S)-Drofenine constitutes the primary chromophore. It would be expected to exhibit absorption maxima in the UV region, likely around 250-270 nm, corresponding to π→π* transitions of the benzene (B151609) ring. The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study species that have unpaired electrons. (S)-Drofenine, in its ground state, is a diamagnetic molecule with no unpaired electrons. Therefore, it would not be expected to produce an ESR signal. This technique would not be applicable for the direct structural elucidation of (S)-Drofenine itself but could be used to study any radical species that might be formed from it under specific conditions.
Other Instrumental Analytical Methods
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For (S)-Drofenine, with the chemical formula C₂₀H₃₁NO₂, the theoretical elemental composition can be calculated. Experimental determination of the percentages of carbon, hydrogen, and nitrogen would serve to confirm the empirical formula of a synthesized sample.
Table 3: Theoretical Elemental Composition of (S)-Drofenine (C₂₀H₃₁NO₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 20 | 240.20 | 75.66% |
| Hydrogen (H) | 1.01 | 31 | 31.31 | 9.87% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.41% |
| Oxygen (O) | 16.00 | 2 | 32.00 | 10.08% |
| Total | 317.52 | 100.00% |
For the hydrochloride salt of Drofenine (C₂₀H₃₂ClNO₂), a theoretical elemental analysis has been reported as C, 67.87%; H, 9.11%; Cl, 10.02%; N, 3.96%; O, 9.04%. medkoo.com
Thermal Analysis (Thermogravimetric Analysis (TG), Derivative Thermogravimetry (DTG))
Thermal analysis is a critical technique in the characterization of pharmaceutical compounds like (S)-Drofenine. improvedpharma.com Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) provide crucial information about the thermal stability and composition of the substance. improvedpharma.comnih.gov
TGA measures the change in the mass of a sample as it is heated or cooled in a controlled atmosphere. improvedpharma.commdpi.com The resulting data is plotted as a TGA curve, with mass or mass percentage on the y-axis and temperature or time on the x-axis. improvedpharma.com This analysis is instrumental in determining the content of volatile components, such as moisture or residual solvents, and in studying thermal degradation processes. improvedpharma.comekb.eg A loss in mass can indicate dehydration, desolvation, or the formation of volatile degradation products. improvedpharma.com
The DTG curve is the first derivative of the TGA curve, illustrating the rate of mass change with respect to temperature ( dm/dT ). mdpi.com Peaks on the DTG curve correspond to the points of the greatest rate of mass loss, providing a more precise indication of the temperatures at which decomposition or desolvation events occur. mdpi.comresearchgate.net
In the analysis of (S)-Drofenine, a TGA/DTG study would reveal its thermal decomposition profile. The process involves heating a small sample of (S)-Drofenine at a constant rate under a controlled atmosphere (e.g., nitrogen) and recording the mass loss. ekb.egresearchgate.net The resulting curves would identify the temperature at which degradation begins and the distinct stages of decomposition. For instance, the thermal decomposition of a pharmaceutical compound can occur in multiple steps, each corresponding to the loss of specific molecular fragments. nih.govekb.eg
Table 1: Illustrative TGA/DTG Data for a Pharmaceutical Compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTG Peak Temperature (°C) | Interpretation |
|---|---|---|---|---|
| Stage 1 | 150 - 230 | 22% | 215 | Loss of a specific side chain or functional group. nih.gov |
| Stage 2 | 230 - 450 | 73% | 380 | Major degradation of the molecular backbone. nih.govekb.eg |
| Stage 3 | 450 - 650 | 5% | 550 | Final decomposition into smaller, stable molecules. ekb.eg |
This table is illustrative and does not represent actual data for (S)-Drofenine.
X-ray Diffraction Studies for Crystal Structure and Racemic Mixture Confirmation
The technique involves directing a beam of X-rays onto a crystal. The crystal's ordered atomic planes cause the X-rays to diffract in specific directions, creating a unique diffraction pattern of spots or reflections. wikipedia.orgnih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be produced, from which the molecular structure is determined. wikipedia.orgnih.gov For a chiral molecule like (S)-Drofenine, single-crystal XRD is the definitive method for determining its absolute configuration. nih.gov
Furthermore, Powder X-ray Diffraction (PXRD) is vital for confirming the composition of a racemic mixture versus a pure enantiomer. mdpi.com A racemic mixture is composed of equal amounts of two enantiomers, (S)-Drofenine and (R)-Drofenine. The diffraction pattern of a racemic compound can differ significantly from that of its individual enantiomers. In racemic crystallography, the crystal lattice contains both enantiomers, often forming a centrosymmetric unit cell, which produces a distinct diffraction pattern. nih.gov By comparing the experimentally obtained PXRD pattern of a sample with the known patterns of the pure (S)-enantiomer and the racemic compound, one can confirm the sample's identity and purity. mdpi.comresearchgate.net
Table 2: Hypothetical X-ray Diffraction Peak Comparison
| Diffraction Angle (2θ) | Pure (S)-Drofenine Intensity | Racemic Drofenine Intensity | Interpretation |
|---|---|---|---|
| 10.5° | High | Medium | The presence and relative intensity of characteristic peaks allow for the differentiation between the pure enantiomer and the racemic mixture. researchgate.net |
| 15.2° | Absent | High | |
| 18.8° | Medium | Low | |
| 21.4° | High | High |
This table is illustrative and does not represent actual data for (S)-Drofenine.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique used for the morphological analysis of solid materials at the micro- and nanoscale. nanoscience.com In pharmaceutical research concerning (S)-Drofenine, SEM provides high-resolution images of the particle surface, yielding qualitative and quantitative information about its size, shape (morphology), and surface texture. pharmtech.comthesolubilitycompany.com
The technique works by scanning a sample's surface with a focused beam of electrons. nanoscience.com The interaction of these electrons with the atoms in the sample produces various signals—primarily secondary and backscattered electrons—that are collected by detectors to form an image. thesolubilitycompany.com This allows for a detailed examination of particle shapes, surface characteristics, and the degree of crystallinity or amorphousness. pharmtech.comthesolubilitycompany.com
The morphological characteristics of a drug substance are critical as they can influence key properties such as dissolution rate, bioavailability, and manufacturing processability. thesolubilitycompany.com For (S)-Drofenine, SEM analysis would be used to:
Assess Particle Morphology: Determine if particles are crystalline (with defined facets and angles) or amorphous, and characterize their specific crystal habit. thesolubilitycompany.com
Evaluate Particle Size and Distribution: Provide data on the range and uniformity of particle sizes within a batch. pharmtech.com
Examine Surface Topography: Reveal details about the surface texture, such as smoothness, roughness, or porosity. nih.gov
This information is essential during formulation development and for quality control to ensure consistency between different batches of the drug substance. nanoscience.compharmtech.com
Table 3: Morphological Parameters Analyzed by SEM
| Parameter | Description | Importance in Pharmaceutical Context |
|---|---|---|
| Particle Shape | Geometric form of the individual particles (e.g., needle-like, plate-like, spherical). pharmtech.com | Affects flowability, packing density, and dissolution. |
| Particle Size | The dimensions of the particles, often reported as an average diameter. pharmtech.com | Directly influences surface area, which impacts dissolution rate and bioavailability. thesolubilitycompany.com |
| Surface Texture | The fine-scale features of the particle surface (e.g., smooth, rough, porous). nih.gov | Can affect particle adhesion, formulation stability, and wettability. |
| Aggregation | The extent to which individual particles clump together. | Impacts powder flow and content uniformity in a final dosage form. |
Principles of Analytical Measurement and Validation
Calibration Methods for Quantitative Analysis
Quantitative analysis in chemistry relies on accurately determining the concentration of a specific substance (analyte) in a sample. libretexts.org For instrumental methods, where a signal (e.g., light absorbance) is measured, a calibration process is required to relate the instrument's response to the analyte's concentration. libretexts.org
The most common approach is external standard calibration . libretexts.org This method involves preparing a series of standard solutions with precisely known concentrations of the analyte, in this case, (S)-Drofenine. libretexts.org These standards are then analyzed by the instrument, and the response for each is measured. A calibration curve is constructed by plotting the instrument signal (y-axis) against the known concentrations of the standards (x-axis). youtube.com Typically, this relationship is linear over a certain concentration range, following the equation y = mx + b, where 'm' is the slope (representing the method's sensitivity) and 'b' is the y-intercept. youtube.com
Once the calibration curve is established and its linearity is verified, the unknown sample containing (S)-Drofenine is analyzed under the same conditions. The instrument's response for the unknown is measured, and its concentration is calculated by interpolating from the calibration curve using the derived linear equation. youtube.com
Table 4: Example of an External Calibration Curve for (S)-Drofenine Analysis
| Standard Concentration (mg/L) | Instrument Response (Absorbance Units) |
|---|---|
| 1.0 | 0.105 |
| 2.5 | 0.252 |
| 5.0 | 0.510 |
| 10.0 | 1.020 |
| Resulting Equation: Response = 0.101 * Concentration + 0.004 | |
| R² (Correlation Coefficient): 0.9999 |
This table is illustrative and does not represent actual data for (S)-Drofenine.
Standard Addition Techniques to Account for Matrix Effects
In many real-world samples, such as biological fluids or complex formulations, other components in the sample matrix can interfere with the analytical signal, causing it to be higher or lower than it should be. wikipedia.orgalpha-measure.com This phenomenon is known as the "matrix effect." The standard addition method is a powerful technique used to compensate for these matrix effects and improve the accuracy of quantitative analysis. alpha-measure.comlibretexts.org
Instead of creating a calibration curve in a simple solvent, the standard addition method involves adding known quantities of a standard solution of the analyte directly to aliquots of the unknown sample. wikipedia.org The procedure typically involves preparing several solutions, each containing the same volume of the unknown sample. Increasing volumes of a standard solution are added to each aliquot (with one aliquot remaining un-spiked), and all are diluted to the same final volume. wikipedia.orgfresnostate.edu
The instrument response for each of these solutions is then measured and plotted against the concentration of the added standard. The resulting line is extrapolated back to the x-axis (where the response is zero). The absolute value of the x-intercept represents the concentration of the analyte in the original, un-spiked sample. fresnostate.eduyoutube.com This method is effective because the standards and the analyte are measured in the exact same matrix, automatically accounting for any interferences. wikipedia.orgalpha-measure.com
Table 5: Illustrative Data for Standard Addition Analysis
| Sample | Volume of Unknown (mL) | Concentration of Added Standard (mg/L) | Instrument Response |
|---|---|---|---|
| 1 (Un-spiked) | 10 | 0.0 | 0.350 |
| 2 | 10 | 2.0 | 0.550 |
| 3 | 10 | 4.0 | 0.750 |
| 4 | 10 | 6.0 | 0.950 |
| Extrapolated x-intercept: | -3.5 mg/L | ||
| Original Concentration in Unknown: | 3.5 mg/L |
This table is illustrative and does not represent actual data for (S)-Drofenine.
Differential Measurement Approaches for Enhanced Precision
For analyses demanding the highest levels of precision, differential measurement techniques can be employed. researchgate.net This approach is based on the principle of comparison, where the signal from an unknown sample is directly compared to that of a reference standard with a very similar and accurately known concentration. researchgate.net
Unlike a typical calibration that covers a wide concentration range, a differential measurement focuses on a narrow range around the expected sample concentration. The instrument is first "zeroed" or blanked using a solvent, and then its response is adjusted to a high value (e.g., 100% transmittance) using the known reference standard. The unknown sample is then measured. Since the instrument's full dynamic range is being used to measure a very small difference between the standard and the sample, the precision of the measurement is significantly enhanced. researchgate.net
This technique effectively minimizes instrumental errors such as drift or noise, as the measurement of the sample and the standard occur closely in time and concentration. researchgate.net It is considered a self-standardized methodology that guarantees a high quality of analytical results, including accuracy, high precision, and reliability. researchgate.net
Table 6: Principle of Differential Measurement
| Measurement Step | Procedure | Purpose |
|---|---|---|
| 1. Set Zero | Measure a blank solution and set the instrument signal to zero. | Corrects for the signal from the solvent and cuvette. |
| 2. Set Scale | Measure a high-concentration reference standard (Cstd) with a concentration close to the unknown (Cunk). Adjust the instrument to a high-scale reading (e.g., 1.000 AU). | Calibrates the instrument's response over a very narrow concentration range. researchgate.net |
| 3. Measure Unknown | Measure the unknown sample (Cunk). The small difference in signal (ΔS) from the reference standard is recorded. | Obtains a highly precise measurement of the concentration difference. researchgate.net |
| 4. Calculate Concentration | The unknown concentration is calculated based on its small deviation from the known standard. | Achieves enhanced precision by minimizing instrumental and scaling errors. researchgate.net |
In Vitro Metabolic Disposition and Biotransformation of S Drofenine
Enzyme Sources and Biological Models for Metabolic Studies
To investigate the metabolic pathways of (S)-Drofenine, researchers employ a range of in vitro systems that replicate the metabolic environment of the liver and other tissues. admescope.com These models are essential for predicting how the drug will be processed in the body. admescope.com
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary tool for in vitro drug metabolism studies because they contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. xenotech.comsigmaaldrich.comdls.com Incubating (S)-Drofenine with liver microsomes, often in the presence of cofactors like NADPH, allows for the examination of its oxidative metabolism. nih.gov The S9 fraction, which includes both microsomal and cytosolic enzymes, provides a broader view of metabolism by incorporating both Phase I and Phase II enzymatic reactions. xenotech.comnih.gov These fractions can be prepared from the livers of various species, including humans, to assess inter-species differences in metabolism. xenotech.com
Table 1: Common Components of Liver Microsomal and S9 Fraction Incubations
| Component | Function |
| (S)-Drofenine | The substrate being studied. |
| Liver Microsomes or S9 Fraction | Source of metabolic enzymes. xenotech.com |
| NADPH-generating system | Provides the necessary cofactor for CYP-mediated reactions. nih.govnih.gov |
| Phosphate (B84403) Buffer | Maintains a physiological pH for optimal enzyme activity. nih.gov |
| Magnesium Chloride | Often included as a cofactor for certain enzymes. nih.gov |
Hepatocytes, the primary cells of the liver, offer a more comprehensive in vitro model compared to subcellular fractions because they contain a full complement of Phase I and Phase II metabolizing enzymes and their necessary cofactors. dls.comdomainex.co.uk They can be used in suspension or as monolayer cultures. domainex.co.uk Suspension cultures are suitable for short-term metabolism studies, while monolayer cultures allow for longer-term investigations, including the assessment of enzyme induction. dls.com These assays provide valuable data for predicting in vivo hepatic clearance. domainex.co.uk
To pinpoint the specific enzymes responsible for metabolizing (S)-Drofenine, recombinant enzyme systems are employed. admescope.com These systems consist of individual drug-metabolizing enzymes, such as specific CYP or UDP-glucuronosyltransferase (UGT) isoforms, expressed in cell lines like insect cells or bacteria. nih.govbioivt.combioivt.com By incubating (S)-Drofenine with a panel of these recombinant enzymes, it is possible to identify which specific enzyme(s) are involved in its biotransformation. admescope.com This information is crucial for predicting potential drug-drug interactions. admescope.com
Table 2: Examples of Recombinant Enzymes Used in Metabolism Studies
| Enzyme Family | Specific Isoforms Commonly Tested |
| Cytochrome P450 (CYP) | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 nih.gov |
| UDP-glucuronosyltransferases (UGT) | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7 bioivt.com |
| Sulfotransferases (SULT) | Various isoforms |
| N-acetyltransferases (NAT) | NAT1, NAT2 |
| Carboxylesterases (CES) | CES1, CES2 corning.com |
Metabolite Profiling and Identification Strategies
Once the in vitro incubations are complete, the next step is to analyze the samples to identify and quantify the metabolites that have been formed.
The primary analytical technique for metabolite profiling is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). criver.comnih.gov This powerful combination allows for the separation of the parent drug from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. criver.com High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which aids in determining the elemental composition of the metabolites. creative-biolabs.com
Qualitative analysis focuses on identifying the chemical structures of the metabolites, revealing the metabolic pathways involved, such as hydroxylation, N-dealkylation, or glucuronide conjugation. nih.gov Quantitative or semi-quantitative analysis determines the relative abundance of each metabolite compared to the parent drug. admescope.com This information is critical for identifying major metabolites that may require further pharmacological and toxicological evaluation. admescope.comnih.gov
Elucidation of Chemical Structures of Isolated Metabolites
The identification and structural characterization of metabolites are crucial for understanding the biotransformation pathways of a xenobiotic. These processes are typically carried out by incubating the parent drug with in vitro systems like human liver microsomes (HLM) or hepatocytes, followed by analysis with high-performance liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). nih.gov
For (S)-Drofenine, the primary metabolic pathway is presumed to be hydrolysis mediated by esterase enzymes. vulcanchem.com This cleavage of the ester bond would yield two primary metabolites: α-cyclohexylphenylacetic acid and 2-(diethylamino)ethanol (B1670525). vulcanchem.com
Further metabolism could occur on these primary products. The α-cyclohexylphenylacetic acid moiety could undergo hydroxylation on the cyclohexyl or phenyl rings. The 2-(diethylamino)ethanol portion could be subject to N-dealkylation or oxidation of the terminal alcohol. The precise structures of these subsequent metabolites would be confirmed using techniques like tandem mass spectrometry (MS/MS) to analyze fragmentation patterns and, if necessary, nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites. uni-duesseldorf.de
Table 1: Potential Metabolites of (S)-Drofenine and Methods for Structural Elucidation
| Metabolite ID (Hypothetical) | Proposed Structure | Metabolic Reaction | Primary Analytical Technique |
|---|---|---|---|
| M1 | α-Cyclohexylphenylacetic acid | Ester Hydrolysis | LC-MS/MS |
| M2 | 2-(Diethylamino)ethanol | Ester Hydrolysis | LC-MS/MS |
| M3 | Hydroxy-cyclohexylphenylacetic acid | Oxidation (Hydroxylation) of M1 | LC-HRMS, MS/MS Fragmentation |
| M4 | N-desethyl-2-(ethylamino)ethanol | Oxidation (N-dealkylation) of M2 | LC-HRMS, MS/MS Fragmentation |
Enzyme Reaction Phenotyping and Isoform Contribution
Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. evotec.com This is critical for predicting inter-individual variability in metabolism and the potential for drug-drug interactions. evotec.comsolvobiotech.com The investigation typically involves using a panel of recombinant human enzymes or specific chemical inhibitors in liver microsome incubations. solvobiotech.comnih.gov
Role of Cytochrome P450 (CYP) Isoforms in Oxidative Metabolism
The Cytochrome P450 (CYP) superfamily of enzymes is a primary catalyst of Phase I oxidative metabolism for a vast number of drugs. wikipedia.orgmdpi.comnih.gov To determine which CYP isoforms might be involved in the metabolism of (S)-Drofenine (likely acting on its primary hydrolytic metabolites), the compound would be incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). nih.gov The rate of parent compound depletion or metabolite formation is measured to determine the contribution of each isoform. bioivt.com While specific experimental data for (S)-Drofenine is not publicly available, this approach is the standard for identifying the roles of CYP enzymes. nih.gov
Table 2: Hypothetical Reaction Phenotyping Results for (S)-Drofenine Oxidative Metabolism
| Recombinant CYP Isoform | Metabolism Rate (pmol/min/pmol CYP) | Relative Contribution (%) |
|---|---|---|
| CYP1A2 | 5.2 | < 5% |
| CYP2C9 | 8.1 | < 10% |
| CYP2C19 | 15.4 | ~15% |
| CYP2D6 | 11.3 | ~10% |
| CYP3A4 | 65.7 | ~60% |
| Control (no CYP) | < 1.0 | - |
Contribution of Other Enzyme Families
Beyond the CYP family, many other enzymes can contribute to drug biotransformation. nih.gov For (S)-Drofenine, the most critical enzyme family is likely Carboxylesterases (CE), given that its presumed primary metabolic pathway is ester hydrolysis. vulcanchem.com CEs are abundant in the liver and are responsible for hydrolyzing a wide range of ester- and amide-containing drugs.
Other enzyme families could be involved in the subsequent (Phase II) metabolism of the primary metabolites. nih.gov For instance, the α-cyclohexylphenylacetic acid metabolite, once formed, could be a substrate for UDP-glucuronosyltransferases (UGTs) to form an acyl-glucuronide conjugate. The hydroxylated metabolites could be substrates for UGTs or sulfotransferases (SULTs). The relevance of other enzyme families listed—such as Flavin-containing monooxygenases (FMO), monoamine oxidases (MAO), aldehyde dehydrogenases (ALDH), or aldehyde oxidase (AOX)—would be considered based on the chemical structures of the primary metabolites. nih.gov For example, the 2-(diethylamino)ethanol metabolite could potentially be oxidized by ALDH after initial oxidation to an aldehyde.
Assessment of Metabolic Stability and In Vitro Clearance
Metabolic stability refers to a compound's susceptibility to biotransformation and is a key parameter assessed early in drug discovery. if-pan.krakow.pl It is typically measured by incubating the compound with liver microsomes or hepatocytes and quantifying the rate of its disappearance over time. nuvisan.com The results are expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. if-pan.krakow.plsrce.hrnih.gov
Assays would be conducted using liver microsomes from different species (e.g., rat, dog, monkey, human) to understand interspecies differences in metabolism. srce.hr A compound with very high metabolic instability (short t½, high CLint) may be cleared too rapidly in vivo to be effective, whereas a very stable compound might accumulate and cause toxicity. nih.gov
Table 3: Hypothetical Metabolic Stability of (S)-Drofenine in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | 15 | 92.4 |
| Dog | 28 | 49.5 |
| Monkey | 45 | 30.8 |
| Human | 35 | 39.6 |
Investigation of Reactive Metabolite Formation and Acyl-Glucuronide Conjugate Reactivity
Some drugs can be metabolically activated to form chemically reactive metabolites that can covalently bind to cellular macromolecules like proteins, potentially leading to idiosyncratic adverse drug reactions. nih.govwustl.eduevotec.com In vitro screening for reactive metabolites is a standard safety assessment. evotec.com This is often done by incubating the drug in a metabolically competent system (like liver microsomes) with a trapping agent, such as reduced glutathione (B108866) (GSH). nih.gov The formation of GSH adducts, detected by mass spectrometry, indicates the generation of an electrophilic reactive metabolite. evotec.com
A specific area of concern for drugs containing a carboxylic acid moiety is the formation of acyl-glucuronide (AG) conjugates. nih.govnih.gov The primary metabolite of (S)-Drofenine, α-cyclohexylphenylacetic acid, is a carboxylic acid and could be conjugated by UGT enzymes. AGs can be reactive themselves, capable of undergoing intramolecular rearrangement (acyl migration) and covalently binding to proteins. nih.govadmeshop.comrsc.org The reactivity of a potential (S)-Drofenine-derived AG would be assessed by monitoring its degradation and acyl migration rates in vitro. admeshop.comliverpool.ac.uk
Prediction of Drug-Drug Interaction (DDI) Potential through Metabolic Pathways
Data from in vitro metabolism studies are essential for predicting the potential for drug-drug interactions (DDIs). if-pan.krakow.plnih.gov A DDI can occur if one drug inhibits or induces the enzymes responsible for the metabolism of a co-administered drug. nih.govnih.gov
If reaction phenotyping studies were to identify a single enzyme, such as a specific carboxylesterase or a single CYP isoform like CYP3A4, as being responsible for more than 25% of (S)-Drofenine's clearance, then (S)-Drofenine would be considered susceptible to DDIs involving inhibitors or inducers of that enzyme. bioivt.com For example, if CE1 is the primary enzyme, co-administration of a known CE1 inhibitor could lead to increased plasma levels of (S)-Drofenine. Conversely, if (S)-Drofenine or its metabolites were found to inhibit or induce major drug-metabolizing enzymes, it could alter the metabolism of other drugs. creative-biolabs.com These possibilities are initially screened using in vitro inhibition and induction assays.
Theoretical and Computational Chemistry Approaches to S Drofenine Research
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are instrumental in predicting the molecular and electronic structure of chemical compounds. nih.gov These methods, such as Density Functional Theory (DFT), allow for the detailed analysis of various molecular properties from first principles. rsdjournal.org
The electronic structure of a molecule is fundamental to its reactivity and stability. malayajournal.org Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. malayajournal.orgossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgnumberanalytics.com A smaller gap generally signifies higher reactivity. numberanalytics.comresearchgate.net
For (S)-Drofenine, quantum chemical calculations can determine the energies of these frontier orbitals. This information helps in understanding how (S)-Drofenine might interact with biological targets. The distribution of HOMO and LUMO densities across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Energies for (S)-Drofenine
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would require specific quantum chemical calculations for (S)-Drofenine.
Vibrational frequency calculations, often performed using methods like DFT, are essential for interpreting and predicting infrared (IR) and Raman spectra. researchgate.netmolpro.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This correlation helps in the structural confirmation of the molecule and the assignment of specific vibrational modes to different functional groups within (S)-Drofenine. gaussian.com The calculations involve computing the second derivatives of the energy with respect to the atomic coordinates to produce a Hessian matrix, which, when diagonalized, yields the vibrational frequencies and normal modes. molpro.netgaussian.com Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors. faccts.de
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.deq-chem.com This analysis provides detailed insights into the electronic interactions within a molecule (intramolecular) and between molecules (intermolecular). nih.gov
For (S)-Drofenine, NBO analysis can quantify the strength of various bonds, the hybridization of atomic orbitals, and the delocalization of electron density. q-chem.comfaccts.de It achieves this by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energies associated with these donor-acceptor interactions provide a quantitative measure of hyperconjugative and steric effects, which are crucial for understanding the molecule's conformational preferences and reactivity.
Table 2: Hypothetical NBO Analysis Data for a Key Interaction in (S)-Drofenine
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O1) | σ* (C2-C3) | 2.5 |
| σ (C4-H5) | σ* (C6-N1) | 0.8 |
Note: This table is a hypothetical representation. LP denotes a lone pair, and σ* denotes an antibonding sigma orbital. The values indicate the strength of electron delocalization from the donor to the acceptor orbital.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of molecules like (S)-Drofenine. nih.gov
Proteins and ligands are dynamic entities that can adopt a variety of conformations. mdpi.com MD simulations allow for the exploration of the conformational landscape of (S)-Drofenine, identifying the most stable and frequently occurring shapes (conformers) in different environments. nih.govmdpi.com By simulating the molecule over nanoseconds to microseconds, it is possible to map the potential energy surface and understand the transitions between different conformational states. nih.gov This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to its target binding site. biorxiv.org
MD simulations are invaluable for studying the dynamic process of a ligand binding to its receptor. nih.gov These simulations can reveal the detailed pathway of binding, including the initial recognition, conformational changes in both the ligand and the receptor (an induced-fit mechanism), and the final stable complex. mdpi.com The strength of the binding, or binding affinity, can be estimated from these simulations by calculating the free energy of binding. mdpi.com
Furthermore, solvent effects play a critical role in molecular recognition. rsc.org MD simulations explicitly include solvent molecules (typically water), allowing for a detailed investigation of how they mediate the ligand-receptor interaction. Water molecules can form hydrogen bond networks that stabilize or destabilize the complex and their displacement from the binding site can be a major driving force for binding. mdpi.com Understanding these dynamics provides a more complete picture of the molecular interactions governing the therapeutic action of (S)-Drofenine.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) Applications for Reactivity Prediction
DFT has become a cornerstone of computational chemistry for predicting the electronic structure and properties of molecules. mdpi.com It is a quantum mechanical method that allows for the development of chemical descriptors that capture the steric and energetic factors influencing chemical reactions. nih.gov For (S)-Drofenine, DFT calculations can predict its stability, electronic properties, and the regions of the molecule most likely to engage in chemical interactions.
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding and predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. libretexts.orgwolfram.com The MEP at any given point represents the force exerted on a positive test charge by the molecule's nuclei and electrons, which helps in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de
In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. nih.govjournalijar.com Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. journalijar.comresearchgate.net For (S)-Drofenine, an MEP analysis would likely highlight the oxygen atoms of the ester and ether groups as the most electron-rich sites (nucleophilic centers), making them targets for electrophiles. The hydrogen atoms on the phenyl rings and near the amine group would likely show positive potential, indicating them as possible sites for nucleophilic interactions.
Illustrative Data Table: Predicted MEP Maxima and Minima for (S)-Drofenine Note: The following table is an illustrative example of how MEP data for (S)-Drofenine would be presented. The values are hypothetical.
| Molecular Region of (S)-Drofenine | Predicted Potential (kJ/mol) | Implied Reactivity |
| Carbonyl Oxygen (Ester) | -150 | Strong Nucleophilic Site |
| Ether Oxygen | -120 | Nucleophilic Site |
| Aromatic Ring Face | -45 | Weak Nucleophilic Region |
| Amine Nitrogen | -90 | Nucleophilic Site |
| Phenyl Ring Hydrogens | +60 | Electrophilic Site |
| Hydrogens on Cyclohexyl Ring | +40 | Weak Electrophilic Site |
Fukui Functions and Localized Orbital Locator (LOL) Analysis for Reactive Sites
Fukui Functions The Fukui function is a key concept in DFT that helps quantify the reactivity of different sites within a molecule. researchgate.netresearchgate.net It describes the change in electron density at a specific point in the molecule as the total number of electrons changes. rsc.org This allows for the identification of the most electrophilic and nucleophilic sites with greater precision than MEP alone. scm.com There are distinct Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). Analysis of these functions can pinpoint the specific atoms within the (S)-Drofenine structure most likely to participate in bond formation. mdpi.com
Localized Orbital Locator (LOL) Analysis The Localized Orbital Locator (LOL) is a topological analysis tool that provides insight into chemical bonding. journalijar.com By analyzing the kinetic energy density, LOL reveals regions where electron pairs are highly localized, such as in covalent bonds and lone pairs. researchgate.net A 2D or 3D map of the LOL for (S)-Drofenine would visually distinguish the covalent bonds (e.g., C-C, C-O, C-N) from the non-bonding electron regions, such as the lone pairs on the oxygen and nitrogen atoms, which are crucial for its chemical behavior and interaction with biological targets. journalijar.comresearchgate.net
Illustrative Data Table: Fukui Function Indices for Key Atoms in (S)-Drofenine Note: This table illustrates how condensed Fukui function values would be used to predict reactivity. The values are hypothetical.
| Atom in (S)-Drofenine | Fukui Index (f+) | Fukui Index (f-) | Predicted Reactivity Site For |
| Carbonyl Carbon | 0.18 | 0.02 | Nucleophilic Attack |
| Carbonyl Oxygen | 0.05 | 0.25 | Electrophilic Attack |
| Amine Nitrogen | 0.03 | 0.21 | Electrophilic Attack |
| Phenyl Carbon (para) | 0.08 | 0.09 | Both (depending on substituent) |
Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF) Analysis for Stability and Interactions
Bond Dissociation Energy (BDE) BDE is a fundamental measure of bond strength, representing the energy required to break a specific bond homolytically. DFT calculations can provide accurate predictions of BDEs for all bonds within the (S)-Drofenine molecule. beilstein-journals.org This information is critical for understanding its metabolic stability, as bonds with lower BDEs are more likely to be cleaved during metabolic processes. For instance, the ester linkage in (S)-Drofenine would be a key focus of BDE analysis to predict its susceptibility to hydrolysis.
Radial Distribution Function (RDF) The Radial Distribution Function, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. wikipedia.org In computational simulations, RDFs are used to analyze the structure of liquids and the interactions between a solute like (S)-Drofenine and solvent molecules. lehigh.edu By calculating the RDF for water molecules around the different functional groups of (S)-Drofenine, one can gain insight into its hydration shell and how it interacts with an aqueous environment, which is crucial for understanding its solubility and bioavailability. nii.ac.jpresearchgate.net The peaks in the RDF correspond to the most probable distances for finding solvent molecules, indicating the formation of solvation layers. aps.org
Illustrative Data Table: Calculated BDE and RDF Peaks for (S)-Drofenine Note: This table is an illustrative example of the data that would be generated. The values are hypothetical.
| Parameter | Molecular Feature | Predicted Value | Significance |
| BDE | C-O (Ester) | 350 kJ/mol | Stability against hydrolysis |
| BDE | C-N (Amine) | 380 kJ/mol | Stability of the amine group |
| RDF Peak (g(r)) | Water around Carbonyl O | 2.8 Å | First solvation shell distance |
| RDF Peak (g(r)) | Water around Amine N | 3.1 Å | Hydrogen bonding distance |
Theoretical Prediction of Solubility Parameters
The solubility of a drug molecule is a critical determinant of its therapeutic efficacy. Theoretical models can predict solubility parameters, such as the Hildebrand and Hansen solubility parameters, based on the molecular structure. researchgate.netculturalheritage.org Group-contribution methods, which assign values to different chemical fragments of a molecule, can be used to estimate these parameters for (S)-Drofenine. kinampark.com The Hansen solubility parameter, in particular, deconstructs the total cohesive energy into contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δhb). kinampark.com A theoretical prediction of these parameters for (S)-Drofenine would allow for the rational selection of solvents and an estimation of its compatibility with various pharmaceutical excipients. hansen-solubility.comnsf.gov
Integration of Computational Methods with Experimental Data for Comprehensive Understanding
Modern drug discovery relies heavily on the synergy between computational modeling and experimental validation. jpionline.orgdesertsci.com Computational techniques, such as those described for (S)-Drofenine, can screen vast numbers of compounds and predict their properties, thereby reducing the time and cost associated with experimental work. frontiersin.orgmdpi.com However, these predictions remain theoretical until they are validated by experimental data. mdpi.com
Experimental techniques like X-ray crystallography or NMR spectroscopy can provide precise atomic-level details of a drug's structure and its interaction with a target protein. mdpi.com This experimental data serves as a crucial foundation and validation point for computational models. frontiersin.orgmdpi.com An iterative feedback loop, where computational predictions guide experimental work and experimental results refine the computational models, is the most effective strategy for accelerating drug design and achieving a comprehensive understanding of a molecule's behavior. desertsci.com
Computational Approaches to Stereochemistry and Chirality in Drug Design
Stereochemistry is a critical aspect of drug design, as different enantiomers of a chiral drug can have vastly different pharmacological activities. scribd.comeurekaselect.com (S)-Drofenine is a chiral molecule, and its specific stereoconfiguration is essential to its function. Computational methods are invaluable for studying the three-dimensional arrangement of atoms in molecules and predicting how stereoisomers will interact differently with chiral biological targets like proteins and enzymes. scribd.comnih.gov
Computational docking simulations, for example, can model the binding of both the (S) and (R) enantiomers of Drofenine (B1670948) into the active site of its target receptor. Such studies often reveal that one enantiomer has a much higher binding affinity due to a more favorable spatial and electronic fit, explaining the stereoselectivity of its biological effect. eurekaselect.com Incorporating stereochemical awareness into computational models from the earliest stages of drug discovery is crucial for improving efficiency and focusing research on the therapeutically relevant isomer. eurekaselect.comchemrxiv.org
Q & A
Q. 1.1. How can (S)-Drofenine be structurally and functionally distinguished from its enantiomers in experimental studies?
Methodological Answer:
- Use chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers and confirm purity .
- Compare bioactivity profiles: (S)-Drofenine exhibits selective TRPV3 agonism (IC₅₀ ≈3 µM for BChE inhibition) vs. its enantiomer’s weaker activity .
- Validate stereospecific interactions via molecular docking studies targeting residues like H426 in TRPV3 .
Q. 1.2. What experimental models are suitable for studying (S)-Drofenine’s inhibition of butyrylcholinesterase (BChE)?
Methodological Answer:
- Employ in vitro enzymatic assays using purified human BChE, with substrate analogs (e.g., butyrylthiocholine) and Ellman’s reagent for kinetic analysis .
- Use HEK293 cells overexpressing BChE to assess cellular inhibition kinetics (calculate Kᵢ values under varying pH/temperature) .
- Cross-validate with ex vivo tissue models (e.g., murine brain homogenates) to confirm inhibition specificity .
Q. 1.3. How does (S)-Drofenine’s TRPV3 agonism compare to 2-APB or carvacrol in keratinocyte toxicity assays?
Methodological Answer:
- Conduct calcium imaging in human keratinocytes to measure TRPV3-dependent Ca²⁺ influx .
- Compare EC₅₀ values: (S)-Drofenine shows ≈10x higher selectivity for TRPV3 over TRPA1/V1/V4 .
- Assess cytotoxicity via MTT assays; (S)-Drofenine induces higher apoptosis at equimolar doses vs. 2-APB .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in (S)-Drofenine’s dual activity as a BChE inhibitor and TRPV3 agonist?
Methodological Answer:
- Perform pathway-specific knockdowns (e.g., siRNA for TRPV3 or BChE) to isolate mechanisms in neuronal or keratinocyte models .
- Use isothermal titration calorimetry (ITC) to measure binding affinities for each target, identifying competitive vs. allosteric interactions .
- Apply systems pharmacology modeling to predict in vivo dominance of one pathway under specific physiological conditions .
Q. 2.2. What strategies optimize (S)-Drofenine’s experimental stability in long-term neuropharmacology studies?
Methodological Answer:
- Pre-treat samples with antioxidants (e.g., ascorbic acid) to mitigate oxidation during storage .
- Use lyophilization for long-term stability, followed by reconstitution in DMSO with inert gas purging .
- Validate stability via LC-MS at multiple timepoints, monitoring degradation products (e.g., hydrolyzed esters) .
Q. 2.3. How do researchers design assays to evaluate (S)-Drofenine’s effects on TALK-1/TALK-2 potassium channels?
Methodological Answer:
- Use patch-clamp electrophysiology in HEK293 cells expressing TALK-1/2 channels, applying (S)-Drofenine at 1 mM to measure fold-activation .
- Compare activation kinetics with known modulators (e.g., BL-1249 or ML67-33) under varying pH (pH 7.4 vs. 8.0) .
- Quantify current-voltage relationships to identify voltage-dependent gating modifications .
Q. 2.4. What analytical methods ensure reproducibility in quantifying (S)-Drofenine’s enantiomeric purity during synthesis?
Methodological Answer:
- Combine chiral HPLC with circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>99% for (S)-form) .
- Use nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., europium tris complexes) for stereochemical validation .
- Cross-reference with synthetic intermediates’ X-ray crystallography data to verify stereochemistry .
Methodological Challenges and Solutions
Q. 3.1. How to address low yield in (S)-Drofenine synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Optimize asymmetric hydrogenation conditions (e.g., Ru-BINAP catalysts) to enhance enantioselectivity .
- Monitor reaction progress via inline FTIR to detect intermediates and adjust catalyst loading .
- Use microfluidic reactors for precise temperature/pressure control, improving yield by 20–30% .
Q. 3.2. What statistical approaches reconcile conflicting data on (S)-Drofenine’s neuroprotective vs. cytotoxic effects?
Methodological Answer:
- Apply Bayesian meta-analysis to weight studies by sample size and methodological rigor (e.g., in vitro vs. in vivo models) .
- Use ANOVA with post-hoc Tukey tests to compare dose-response curves across cell types (e.g., neurons vs. glia) .
- Report confidence intervals for IC₅₀/EC₅₀ values to highlight variability sources (e.g., assay sensitivity) .
Q. 3.3. How to validate (S)-Drofenine’s target engagement in complex biological systems (e.g., brain tissue)?
Methodological Answer:
- Employ photoaffinity labeling with a radiolabeled (S)-Drofenine analog to map binding sites in tissue slices .
- Use TRPV3/BChE knockout mice to confirm target-specific effects in behavioral or histopathological assays .
- Apply MALDI-TOF imaging to spatially resolve drug distribution and target co-localization .
Data Reporting and Interpretation
Q. 4.1. What metadata is critical when reporting (S)-Drofenine’s pharmacological data?
Methodological Answer:
- Include batch-specific purity (≥98% by HPLC), storage conditions (e.g., -80°C in argon), and solvent history .
- Document assay parameters: temperature, pH, ion concentrations, and cell passage number .
- Report error propagation for Kᵢ, EC₅₀, and IC₅₀ calculations using the Guide to the Expression of Uncertainty in Measurement (GUM) .
Q. 4.2. How to contextualize (S)-Drofenine’s selectivity data against off-target kinase or GPCR activity?
Methodological Answer:
- Screen against kinase/GPCR panels (e.g., Eurofins CEREP) at 10 µM, reporting % inhibition/activation .
- Use cheminformatics tools (e.g., SwissTargetPrediction) to prioritize off-targets based on structural motifs .
- Cross-validate with thermal shift assays (TSA) to detect direct binding to non-canonical targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
